N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate
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Overview
Description
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, an isoquinoline moiety, and a trifluoromethyl-substituted benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate azide and alkyne under copper-catalyzed conditions.
Construction of the Isoquinoline Moiety: This step may involve a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the isoquinoline ring.
Coupling with the Benzamide Group: The final step involves coupling the triazole-isoquinoline intermediate with a trifluoromethyl-substituted benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate can undergo various types of chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized to form corresponding N-oxides.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The isoquinoline moiety may intercalate with DNA, disrupting its function. The trifluoromethyl-substituted benzamide group can enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-phenylbenzamide
- N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(methyl)phenyl]benzamide
Uniqueness
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds without this group.
Properties
Molecular Formula |
C26H26F3N5O3 |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate |
InChI |
InChI=1S/C26H22F3N5O.2H2O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24;;/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33);2*1H2 |
InChI Key |
QCUKFGSPPGIYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5.O.O |
Origin of Product |
United States |
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